N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1209884-93-4
VCID: VC4400965
InChI: InChI=1S/C22H18N2O5/c1-13-21(28-18-9-5-4-8-17(18)26-13)22(25)23-12-15-11-20(29-24-15)19-10-14-6-2-3-7-16(14)27-19/h2-11,13,21H,12H2,1H3,(H,23,25)
SMILES: CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Molecular Formula: C22H18N2O5
Molecular Weight: 390.395

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS No.: 1209884-93-4

Cat. No.: VC4400965

Molecular Formula: C22H18N2O5

Molecular Weight: 390.395

* For research use only. Not for human or veterinary use.

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - 1209884-93-4

Specification

CAS No. 1209884-93-4
Molecular Formula C22H18N2O5
Molecular Weight 390.395
IUPAC Name N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C22H18N2O5/c1-13-21(28-18-9-5-4-8-17(18)26-13)22(25)23-12-15-11-20(29-24-15)19-10-14-6-2-3-7-16(14)27-19/h2-11,13,21H,12H2,1H3,(H,23,25)
Standard InChI Key ZHAXFHKTKJBSFI-UHFFFAOYSA-N
SMILES CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4

Introduction

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide is a complex organic compound belonging to the category of N-substituted isoxazole derivatives. It features a unique molecular structure that includes a benzofuran moiety, an isoxazole ring, and a benzo[b] dioxine unit, which contribute to its chemical reactivity and potential biological activities. The compound's CAS number is 1234929-90-8, facilitating easy identification and referencing in scientific literature and databases.

Synthesis Methods

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide typically involves multi-step organic reactions. The process includes forming the benzofuran core and introducing the isoxazole ring through appropriate coupling reactions. Parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Potential Applications and Biological Activities

This compound is of interest due to its potential applications in medicinal chemistry. Its mechanism of action likely involves the inhibition of specific enzymes, contributing to its biological activities. Research continues to explore its full range of applications and mechanisms of action within biological systems.

Chemical Reactions and Stability

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide can participate in various chemical reactions typical for amides and heterocycles. These reactions are significant for modifying the compound's structure to enhance its biological activity. Preliminary studies indicate that it exhibits promising stability profiles suitable for further research applications.

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